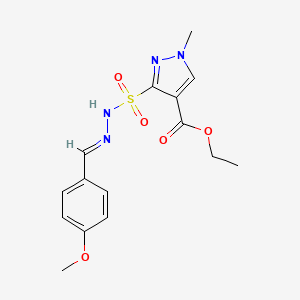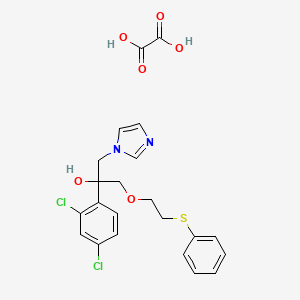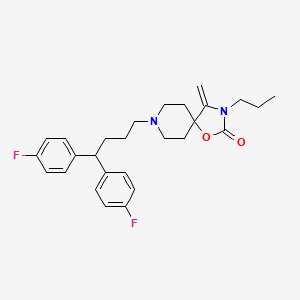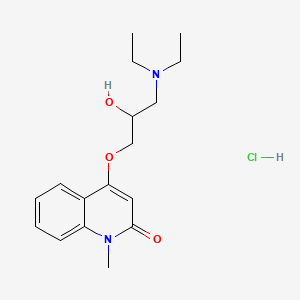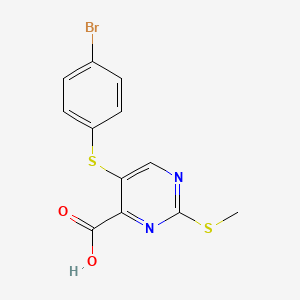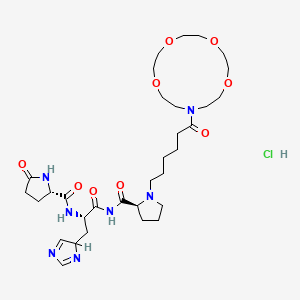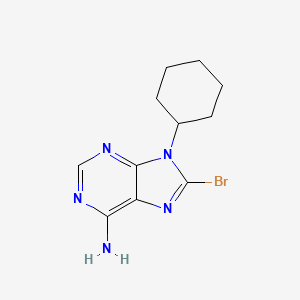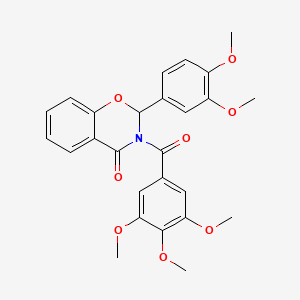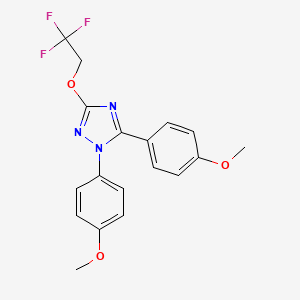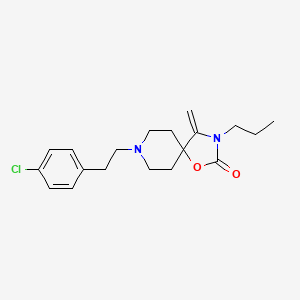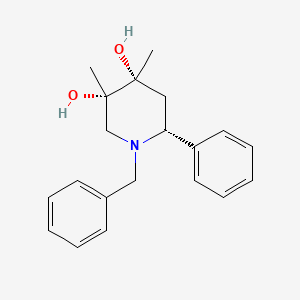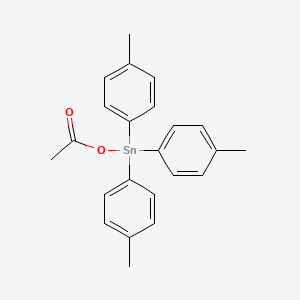
Tri-p-tolyltin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-p-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three p-tolyl groups (para-methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tri-p-tolyltin acetate can be synthesized through the reaction of tri-p-tolyltin chloride with sodium acetate in an organic solvent such as acetone. The reaction typically proceeds as follows: [ \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnCl} + \text{CH}_3\text{COONa} \rightarrow \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnOOCCH}_3 + \text{NaCl} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reactants and solvents, controlled temperature, and pressure conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions: Tri-p-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and p-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Tri-p-tolyltin halides or alkoxides.
科学的研究の応用
Tri-p-tolyltin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of tri-p-tolyltin acetate involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their function and leading to cell death. It is also known to generate reactive oxygen species, which can cause oxidative damage to cells.
類似化合物との比較
Triphenyltin acetate: Similar in structure but with phenyl groups instead of p-tolyl groups.
Tri-n-butyltin acetate: Contains n-butyl groups instead of p-tolyl groups.
Tri-m-tolyltin acetate: Contains m-tolyl groups instead of p-tolyl groups.
Uniqueness: Tri-p-tolyltin acetate is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it more effective in certain applications compared to its analogs.
特性
CAS番号 |
15826-86-5 |
|---|---|
分子式 |
C23H24O2Sn |
分子量 |
451.1 g/mol |
IUPAC名 |
tris(4-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
VGSKQIFAFAYJIQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



